molecular formula C14H22O4 B14547526 3,4-Bis(3-methylbutoxy)cyclobut-3-ene-1,2-dione CAS No. 61699-67-0

3,4-Bis(3-methylbutoxy)cyclobut-3-ene-1,2-dione

Cat. No.: B14547526
CAS No.: 61699-67-0
M. Wt: 254.32 g/mol
InChI Key: QIBMXCGNHXRSFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Bis(3-methylbutoxy)cyclobut-3-ene-1,2-dione is a chemical compound with the molecular formula C14H22O4 It is a derivative of cyclobutene-1,2-dione, where the hydrogen atoms at positions 3 and 4 are replaced by 3-methylbutoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(3-methylbutoxy)cyclobut-3-ene-1,2-dione typically involves the reaction of cyclobutene-1,2-dione with 3-methylbutanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

Cyclobutene-1,2-dione+2(3-methylbutanol)This compound\text{Cyclobutene-1,2-dione} + 2 \text{(3-methylbutanol)} \rightarrow \text{this compound} Cyclobutene-1,2-dione+2(3-methylbutanol)→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(3-methylbutoxy)cyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The 3-methylbutoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3,4-Bis(3-methylbutoxy)cyclobut-3-ene-1,2-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may be used in studies related to enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which 3,4-Bis(3-methylbutoxy)cyclobut-3-ene-1,2-dione exerts its effects depends on its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include metabolic or signaling pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxy-3-cyclobutene-1,2-dione: A similar compound where the 3-methylbutoxy groups are replaced by methoxy groups.

    3,4-Diethoxycyclobut-3-ene-1,2-dione: Another analog with ethoxy groups instead of 3-methylbutoxy groups.

    3,4-Dihydroxy-3-cyclobutene-1,2-dione: A compound with hydroxyl groups at positions 3 and 4.

Uniqueness

3,4-Bis(3-methylbutoxy)cyclobut-3-ene-1,2-dione is unique due to the presence of bulky 3-methylbutoxy groups, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct physical and chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

61699-67-0

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

IUPAC Name

3,4-bis(3-methylbutoxy)cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C14H22O4/c1-9(2)5-7-17-13-11(15)12(16)14(13)18-8-6-10(3)4/h9-10H,5-8H2,1-4H3

InChI Key

QIBMXCGNHXRSFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=C(C(=O)C1=O)OCCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.